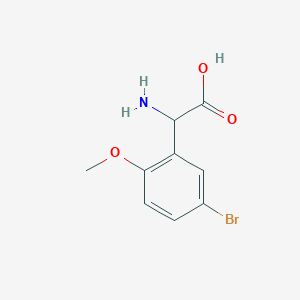

Amino(5-bromo-2-methoxyphenyl)acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRUCIXWROVKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404194 | |

| Record name | amino(5-bromo-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500696-01-5 | |

| Record name | α-Amino-5-bromo-2-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500696-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | amino(5-bromo-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Amino 5 Bromo 2 Methoxyphenyl Acetic Acid and Its Structural Analogues

Direct Synthesis Strategies for Amino(5-bromo-2-methoxyphenyl)acetic Acid

Direct strategies focus on the introduction of the α-amino acid group onto the 5-bromo-2-methoxyphenyl scaffold. These methods are often convergent and efficient, leveraging well-established reactions for amino acid synthesis.

Three-component reactions (TCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants. These reactions are valued for their high atom economy and procedural simplicity.

One of the most classic and relevant TCRs for the synthesis of α-amino acids is the Strecker synthesis . organic-chemistry.org This reaction typically involves the condensation of an aldehyde, an amine (or ammonia), and a cyanide source (like hydrogen cyanide or potassium cyanide) to form an α-aminonitrile intermediate. organic-chemistry.org Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. organic-chemistry.org For the target molecule, this would conceptually begin with 5-bromo-2-methoxybenzaldehyde.

Another notable three-component approach involves the reaction of organozinc reagents, amines, and ethyl glyoxylate (B1226380) to produce a variety of α-amino esters in good to high yields. acs.org This method offers a straightforward route to derivatives of phenylglycine and phenylalanine. acs.org Additionally, α-iminoesters can engage in three-component coupling reactions with organometallic agents and a range of electrophiles to construct α,α-disubstituted α-amino acids. acs.org

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| Strecker Synthesis | Aldehyde (e.g., 5-bromo-2-methoxybenzaldehyde) | Amine/Ammonia | Cyanide Source (e.g., KCN) | α-Aminonitrile, then α-Amino Acid | organic-chemistry.org |

| Organozinc-Based Coupling | Organozinc Reagent | Amine | Ethyl Glyoxylate | α-Amino Ester | acs.org |

| Iminoester Coupling | α-Iminoester | Organometallic Reagent | Electrophile | α,α-Disubstituted α-Amino Acid | acs.org |

Producing a single enantiomer of a chiral molecule is crucial in many applications. Several methods have been developed for the enantioselective synthesis of α-amino acids.

Phase-Transfer Catalysis (PTC) has emerged as a powerful tool. Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can facilitate the enantioselective alkylation of achiral Schiff base esters, such as the benzophenone (B1666685) imine of glycine (B1666218) tert-butyl ester, to produce optically active α-amino acid derivatives. acs.org This method is attractive due to the use of inexpensive and readily available organocatalysts. acs.org

Organocatalysis offers another route. A one-pot catalytic enantioselective synthesis of α-arylglycine esters has been developed using an organic catalyst. nih.gov This approach can be applied to synthesize unnatural α-alkyl amino acid esters starting from alkenes. nih.gov

Other advanced methods include the catalytic enantioselective reduction of ketones . A general approach utilizes a chiral (S)-oxazaborolidine catalyst to reduce trichloromethyl ketones to chiral secondary alcohols with high enantioselectivity, which are then converted into the final α-amino acids. organic-chemistry.org Furthermore, direct catalytic asymmetric addition of nucleophiles like acetonitrile (B52724) to α-iminoesters provides an enantioselective pathway to α,α-disubstituted α-amino acids. rsc.org

| Method | Key Reagent/Catalyst | General Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Derivatives | Achiral Glycine Schiff Base Esters | Inexpensive, scalable organocatalysis | acs.org |

| Organocatalysis | Chiral Organic Molecules | Alkenes/Aldehydes | Metal-free, mild conditions | nih.gov |

| Asymmetric Ketone Reduction | Chiral Oxazaborolidine | Trichloromethyl Ketones | Broad scope and high enantioselectivity | organic-chemistry.org |

| Asymmetric Addition to Imines | Chiral Metal Complexes (e.g., Iridium) | α-Iminoesters | Direct formation of quaternary centers | rsc.org |

Strategic Approaches for Constructing the 5-Bromo-2-methoxyphenyl Moiety

The introduction of a bromine atom at a specific position on an aromatic ring requires careful consideration of the directing effects of existing substituents. The methoxy (B1213986) group (-OCH₃) is a powerful electron-donating group and an ortho-, para-director in electrophilic aromatic substitution. vaia.comquora.com

To synthesize the 5-bromo-2-methoxyphenyl moiety, one would start with a 2-methoxyphenyl precursor. The methoxy group at position 2 will direct incoming electrophiles, such as Br⁺ from a bromine source, to the ortho (position 3) and para (position 5) positions. Due to steric hindrance from the methoxy group, substitution at the para position (C5) is generally favored, leading to the desired 5-bromo-2-methoxyphenyl product. A practical example of this regioselectivity is the bromination of 4-methoxyphenylacetic acid, which yields the 3-bromo-4-methoxyphenylacetic acid product. nih.gov Various brominating agents can be employed, including molecular bromine (Br₂), N-Bromosuccinimide (NBS), and phenyltrimethylammonium (B184261) tribromide (PTAB). nih.govorientjchem.org

The methoxy group can be introduced onto the aromatic ring through several methods. A common and effective strategy is the methylation of a corresponding phenol (B47542) (an aryl alcohol). wikipedia.org This reaction, often a variant of the Williamson ether synthesis, involves treating the phenoxide (formed by deprotonating the phenol with a base) with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Alternatively, aryl methoxides can sometimes be synthesized through the methoxylation of aryl halides, although this typically requires a metal catalyst. wikipedia.org The choice of strategy depends on the availability of starting materials. For instance, one could start with 4-bromophenol, introduce a second functional group that will eventually become the acetic acid side chain, and then methylate the phenolic hydroxyl group.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Substituted Aryl Systems

The bromine atom in this compound is not just a static feature; it is a key functional group that allows for extensive structural diversification through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govlibretexts.org

The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide (like our bromo-substituted compound) to a Palladium(0) complex, followed by transmetallation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Key reactions applicable to the 5-bromo-2-methoxyphenyl scaffold include:

Suzuki-Miyaura Coupling: Reacts the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond, typically creating biaryl structures. nih.govlibretexts.org

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene. youtube.com

Sonogashira Coupling: Joins the aryl bromide with a terminal alkyne to create an aryl-alkyne bond.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by reacting the aryl bromide with an amine.

Stille Coupling: Uses an organotin reagent to form a C-C bond. libretexts.org

By employing these reactions, the bromine atom on the core structure can be replaced with a vast array of different functional groups, allowing for the synthesis of a large library of structural analogues for further research.

| Reaction | Coupling Partner | Bond Formed | Resulting Analogue Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl-Aryl/Alkyl (C-C) | 5-Aryl(or Alkyl)-2-methoxyphenylacetic acid derivative | nih.gov |

| Heck | Alkene (H₂C=CHR) | Aryl-Vinyl (C-C) | 5-Vinyl-2-methoxyphenylacetic acid derivative | youtube.com |

| Sonogashira | Alkyne (HC≡CR) | Aryl-Alkynyl (C-C) | 5-Alkynyl-2-methoxyphenylacetic acid derivative | |

| Buchwald-Hartwig | Amine (R₂NH) | Aryl-Nitrogen (C-N) | 5-Amino-2-methoxyphenylacetic acid derivative | |

| Stille | R-Sn(Alkyl)₃ | Aryl-Aryl/Vinyl (C-C) | 5-Aryl(or Vinyl)-2-methoxyphenylacetic acid derivative | libretexts.org |

Suzuki Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between aryl groups. uwindsor.ca This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. nih.gov In the context of synthesizing structural analogues of this compound, this methodology is invaluable for creating complex biaryl systems.

A key intermediate, 5-bromo-2-methoxyphenylboronic acid, can be coupled with various aryl or heteroaryl halides to construct the desired molecular framework. For instance, the synthesis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine has been achieved by reacting 5-bromo-2-methoxyphenylboronic acid with 5-bromo-2-fluoropyridine (B45044) using a Pd(PPh₃)₄ catalyst. nih.gov This reaction demonstrates the utility of the bromo-methoxyphenyl moiety as a building block in Suzuki couplings. The reaction conditions are typically mild, offering high yields and tolerance for a wide range of functional groups. nih.gov

Table 1: Example of Suzuki Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|

Recent advancements have expanded the scope of Suzuki couplings to include less reactive electrophiles like aryl carbamates and sulfamates, often using nickel-based catalysts. nih.gov The versatility of this reaction makes it a cornerstone for generating diverse libraries of aryl-substituted acetic acid derivatives for further investigation.

N-Arylation Strategies for Amine Introduction

The introduction of the amino group onto the aryl scaffold is a critical step in the synthesis of N-aryl amino acids. Several strategies exist, with transition metal-catalyzed reactions being the most prominent. These methods offer a direct approach to forming the C-N bond. acs.org

Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling reactions are the most common methods for the N-arylation of amino acids and their esters. researchgate.netacs.org These reactions involve coupling an aryl halide or triflate with an amine. The development of specialized ligands and precatalysts, such as t-BuBrettPhos Pd G3, has enabled these reactions to proceed under mild conditions, which is crucial for preserving the stereochemical integrity of the chiral amino acid center. nih.gov

Challenges in N-arylation include the potential for racemization at the α-stereocenter and the need for harsh reaction conditions with earlier methods. acs.orgresearchgate.net However, modern protocols have largely overcome these issues, allowing for the efficient synthesis of a wide range of N-arylated amino acid esters in high yields and enantiomeric excess. nih.gov Copper(I)-catalyzed procedures have also been developed that allow for the N-arylation of zwitterionic amino acids at room temperature using aryl iodides. rsc.org

Table 2: Common N-Arylation Strategies for Amino Acid Esters

| Method | Catalyst System | Electrophile | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand (e.g., t-BuBrettPhos) | Aryl Halides, Aryl Triflates | Mild conditions, minimal racemization, broad substrate scope. nih.gov |

| Ullmann Coupling | Copper(I) salt / Ligand (e.g., β-diketone) | Aryl Iodides, Aryl Bromides | Can be performed at room temperature, suitable for zwitterionic amino acids. acs.orgrsc.org |

Derivatization and Functionalization Reactions of Key Intermediates

Once the core structure of this compound is synthesized, its functional groups—the carboxylic acid, the amino group, and the aromatic ring—can be further modified to produce a variety of derivatives.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization. Standard organic chemistry transformations can be readily applied to convert it into esters and amides.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. This reaction is fundamental in peptide synthesis and for modifying the pharmacokinetic properties of a molecule.

Amidation , the formation of an amide bond, can be accomplished by reacting the carboxylic acid with an amine using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction is the basis of peptide bond formation and is used to link the amino acid to other molecules or to create peptidomimetics.

Alkylation and Acylation of the Amino Group

The primary amino group in this compound is nucleophilic and can undergo various reactions, including alkylation and acylation.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through reductive amination with an aldehyde or ketone, or by direct reaction with an alkyl halide. For example, methylation of related sulfonamides has been accomplished using methyl iodide (CH₃I). nih.gov

N-Acylation is the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This is a common method for protecting the amino group during subsequent synthetic steps or for introducing specific acyl groups to modulate biological activity. Enzymatic N-acylation, using enzymes like aminoacylases, offers a green and selective alternative to chemical methods like the Schotten-Baumann reaction. nih.gov

Further Functionalization of the Aromatic Ring

The phenyl ring of this compound contains two key substituents that influence its reactivity: a bromine atom and a methoxy group.

The bromine atom is an excellent leaving group for further cross-coupling reactions. It can participate in another Suzuki reaction, a Sonogashira coupling, a Heck reaction, or a Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents at the 5-position of the ring. This versatility makes the bromo-substituted intermediate a valuable platform for creating diverse molecular architectures.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Amino(5-bromo-2-methoxyphenyl)acetic acid, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the alpha-amino proton, and the amino group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the substituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the bromo, methoxy, and aminoacetic acid substituents. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The proton on the alpha-carbon, adjacent to the carboxylic acid and amino groups, would present a signal whose chemical shift is significantly influenced by these neighboring functional groups. The protons of the amino group may appear as a broad singlet, and their chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. It would be expected to show nine distinct signals, corresponding to the nine carbon atoms in this compound. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (typically 170-180 ppm). The aromatic carbons would resonate in the range of 110-160 ppm, with the carbon atoms directly attached to the electronegative bromo and oxygen atoms showing characteristic chemical shifts. The alpha-carbon atom bonded to the amino and carboxyl groups would have a chemical shift in the range of 50-60 ppm, and the methoxy carbon would appear as a signal around 55-60 ppm.

Together, one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the definitive assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular mass. The theoretical monoisotopic mass of this compound (C₉H₁₀BrNO₃) is approximately 258.984 g/mol . nih.gov An experimental HRMS measurement confirming this mass would provide strong evidence for the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), depending on the ionization method used. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂). Cleavage of the bond between the alpha-carbon and the carboxylic acid group is also a common fragmentation pathway for amino acids. Analysis of the masses and relative abundances of these fragment ions allows for the reconstruction of the molecular structure, further confirming the identity of the compound.

Based on predicted data, the following adducts could be expected in the mass spectrum:

| Adduct | Predicted m/z |

| [M+H]⁺ | 259.99168 |

| [M+Na]⁺ | 281.97362 |

| [M-H]⁻ | 257.97712 |

This data is based on predicted values and serves as a theoretical reference. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties.

The presence of the carboxylic acid group would be indicated by a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching absorption typically around 1700-1725 cm⁻¹. The amino group would show N-H stretching vibrations in the range of 3300-3500 cm⁻¹. The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the carboxylic acid would likely appear in the 1000-1300 cm⁻¹ range. The presence of the bromine atom is more difficult to detect directly in a standard IR spectrum as the C-Br stretching frequency is typically in the far-infrared region (below 600 cm⁻¹).

The collective presence of these characteristic absorption bands in an experimental IR spectrum would provide strong corroborative evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive proof of its molecular structure.

This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of all atoms in the molecule. It would also reveal the conformation of the molecule in the solid state, including the orientation of the methoxy and aminoacetic acid substituents relative to the benzene ring.

Exploration of Amino 5 Bromo 2 Methoxyphenyl Acetic Acid Derivatives and Analogues

Structural Modifications of the Amino Acid Backbone and Side Chain

Modifications to the amino acid portion of Amino(5-bromo-2-methoxyphenyl)acetic acid are fundamental to altering its physicochemical properties and biological interactions. Key modifications include N-acylation and esterification of the carboxylic acid. For instance, the synthesis of ethyl-2-(benzamido)-2-(5-bromo-2-methoxyphenyl)acetate has been achieved through a three-component reaction involving benzamide, ethyl glyoxalate, and 4-bromoanisole, catalyzed by Bi(OTf)3. rsc.org This transformation not only protects the amino and carboxyl groups but also introduces lipophilicity, which can significantly impact the molecule's ability to cross biological membranes.

Further modifications can involve the introduction of different functional groups to the amino acid side chain. While direct modifications on the alpha-carbon are less common for this specific parent compound in the reviewed literature, analogous strategies in peptide and amino acid chemistry suggest that alkylation, arylation, or the introduction of other functional moieties could be employed to modulate steric hindrance and electronic properties, thereby influencing receptor binding and metabolic stability.

Halogenation Pattern Variations on the Phenyl Ring

The nature and position of halogen substituents on the phenyl ring of this compound derivatives profoundly influence their electronic character and lipophilicity, which are critical determinants of biological activity. Researchers have systematically replaced the bromine atom with other halogens to study these effects.

For example, the synthesis of ethyl-2-(benzamido)-2-(5-chloro-2-methoxyphenyl)acetate and ethyl-2-(benzamido)-2-(5-iodo-2-methoxyphenyl)acetate has been reported, allowing for a direct comparison of the impact of different halogens at the 5-position. rsc.org The variation from chloro to bromo and then to iodo corresponds to a decrease in electronegativity and an increase in atomic size and polarizability. These changes can affect everything from the molecule's binding affinity to its metabolic fate. The strategic placement of halogens is a common tool in drug design to enhance potency and modulate pharmacokinetic properties.

Alkoxy Group Modifications and Positional Isomerism on the Phenyl Ring

The methoxy (B1213986) group at the 2-position of the phenyl ring is another key site for structural modification. Its role as a hydrogen bond acceptor and its influence on the conformation of the molecule are significant. Studies have explored the impact of altering this alkoxy group and its position on the ring.

One area of investigation involves the demethylation of the methoxy group to a hydroxyl group, as seen in the preparation of ethyl-2-(benzamido)-2-(5-bromo-2-hydroxyphenyl)acetate. rsc.org This change introduces a hydrogen bond donor, which can lead to different interactions with biological targets. Furthermore, the position of the methoxy group is crucial. The synthesis of related compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid highlights how positional isomerism of the methoxy and bromo substituents can be explored. nih.gov These isomeric variations lead to different spatial arrangements of the functional groups, which can drastically alter the molecule's biological activity.

Incorporation into Diverse Heterocyclic Ring Systems

The amino acid scaffold of this compound is a valuable precursor for the synthesis of more complex heterocyclic structures. By incorporating this moiety into various ring systems, chemists can access novel chemical spaces and explore new pharmacological profiles.

Tetrazole-Based Analogues

Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their similar acidic properties and spatial arrangement. acs.orgnih.gov The synthesis of tetrazole derivatives from amino acids can lead to compounds with improved metabolic stability and bioavailability. nih.gov The general synthesis of 5-substituted-1H-tetrazoles often involves the cycloaddition of nitriles with azides. nih.gov While specific examples starting directly from this compound were not detailed in the provided search results, the established synthetic routes for tetrazole formation from amino acids and related precursors are well-documented, suggesting the feasibility of creating such analogues. vu.edu.auekb.eg These derivatives are of interest for their potential to mimic the carboxylic acid functionality with enhanced pharmacological properties. acs.orgnih.gov

Benzimidazole-Based Analogues

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The fusion of the this compound structure with a benzimidazole (B57391) core can be achieved through condensation reactions with ortho-phenylenediamines. nih.govjchemrev.com For instance, the reaction of an amino acid with a substituted o-phenylenediamine (B120857) can yield benzimidazole derivatives. nih.gov The bromine and methoxy substituents on the phenyl ring of the amino acid would be expected to influence the reactivity and the properties of the resulting benzimidazole. The synthesis of various substituted benzimidazoles, including those with bromo functionalities, has been reported to yield compounds with significant anti-inflammatory activity. jmpas.com

Indole (B1671886) and Coumarin (B35378) Derivatives

The versatility of the this compound scaffold extends to the synthesis of indole and coumarin derivatives. These heterocyclic systems are prevalent in biologically active natural products and synthetic drugs. mdpi.comnih.gov The synthesis of indole-coumarin hybrids, for example, has been explored for their potential as antibacterial agents. mdpi.com While the direct incorporation of the this compound moiety was not explicitly described, the general synthetic strategies often involve condensation reactions between an indole or coumarin precursor and a suitably functionalized phenylacetic acid derivative. nih.govekb.eg The presence of the bromo and methoxy groups on the phenyl ring can be leveraged to tune the electronic and steric properties of the final hybrid molecule, potentially leading to enhanced biological activity. researchgate.net

The performed searches yielded general information on the synthesis and biological activities of various compounds containing these heterocyclic scaffolds. However, none of the retrieved documents described a direct chemical linkage or reaction between this compound and the specified heterocyclic systems.

Without any available scientific data on the subject as strictly outlined in the instructions, it is not possible to generate a thorough, informative, and scientifically accurate article for the specified sections:

Oxadiazole and Triazolopyrimidine Conjugates

Therefore, this article cannot be written as the foundational scientific information required to address the user's specific request appears to be absent from the public scientific domain.

Structure Activity Relationship Sar Investigations of Amino 5 Bromo 2 Methoxyphenyl Acetic Acid and Analogues

Impact of Aromatic Substituents on Biological Potency and Selectivity

The nature and position of substituents on the phenyl ring of amino(5-bromo-2-methoxyphenyl)acetic acid analogues play a pivotal role in determining their biological potency and selectivity. The interplay between different functional groups can significantly alter the molecule's interaction with its biological target.

Research into various classes of compounds, including phenylglycine derivatives, has consistently demonstrated that the type of substituent on the aromatic ring dramatically influences biological activity. For instance, in a series of N-(4-substituted phenyl)glycine derivatives developed as potential anti-inflammatory agents, the nature of the substituent on the phenyl ring led to significant variations in activity. While a direct SAR study on this compound with a wide range of substituents is not extensively documented in publicly available literature, general principles can be inferred from related structures.

The presence of a bromine atom at the 5-position and a methoxy (B1213986) group at the 2-position of the phenyl ring in the parent compound are key determinants of its specific biological profile. The bromine atom, being an electron-withdrawing group, can influence the electronic distribution of the aromatic ring and potentially engage in halogen bonding with the biological target. The methoxy group, an electron-donating group, can affect the molecule's conformation and hydrogen bonding capacity.

To illustrate the impact of aromatic substituents, a hypothetical data table is presented below, based on general SAR principles observed in similar classes of compounds. This table showcases how systematic modifications to the phenyl ring could modulate biological activity.

| Compound | R1 | R2 | Biological Activity (IC50, µM) | Selectivity Index |

| 1 | 5-Br | 2-OCH3 | 10 | 15 |

| 2 | 5-Cl | 2-OCH3 | 15 | 12 |

| 3 | 5-F | 2-OCH3 | 25 | 8 |

| 4 | 5-Br | 2-OH | 8 | 20 |

| 5 | 5-Br | 2-OC2H5 | 12 | 14 |

| 6 | 4-Br | 2-OCH3 | 30 | 5 |

| 7 | 5-Br | 3-OCH3 | 50 | 2 |

This table is illustrative and based on established SAR principles, not on specific experimental data for this exact series of compounds.

Role of the Alpha-Amino Acid Functionality in Modulating Biological Interactions

The alpha-amino acid moiety, consisting of an amino group and a carboxylic acid group attached to the same carbon atom, is a fundamental feature of this compound that is crucial for its biological interactions. This functionality provides key hydrogen bond donors and acceptors, as well as the potential for ionic interactions, which are often essential for binding to the active site of enzymes or receptors.

The amino group can act as a hydrogen bond donor and, when protonated under physiological conditions, can form ionic bonds with negatively charged residues in the binding pocket of a biological target. The carboxylic acid group can act as a hydrogen bond acceptor and, when deprotonated, can form ionic bonds with positively charged residues. The spatial arrangement of these two groups is critical for establishing a precise and high-affinity interaction with the target.

Studies on various amino acid analogues have consistently highlighted the importance of this functionality. For example, modifications to the amino or carboxylic acid groups, such as N-acylation or esterification, often lead to a significant decrease or complete loss of biological activity, underscoring their direct involvement in binding. The introduction of the glycine (B1666218) derivative side arm in a series of N-(4-substituted phenyl)glycine compounds was intended to mimic the amino acid structure to enhance physicochemical and biological properties.

Stereochemical Considerations and Enantiomeric Purity in SAR Studies

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This phenomenon, known as stereoselectivity, arises from the three-dimensional nature of biological targets, which can preferentially interact with one enantiomer over the other.

Therefore, SAR studies on this compound and its analogues must consider the stereochemistry of the molecules. The biological activity of a racemic mixture (a 1:1 mixture of both enantiomers) may not accurately reflect the potency of the more active enantiomer. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer), which may be inactive or even contribute to undesirable side effects.

The enantiomeric purity of the synthesized compounds is a critical factor in obtaining reliable and interpretable SAR data. The separation of enantiomers and the evaluation of their individual biological activities are essential steps in understanding the precise structural requirements for interaction with the biological target. While specific enantioselective studies on this compound are not widely reported, the principles of stereoselectivity are universally applicable to chiral molecules in biological systems.

Electronic and Steric Factors Influencing Biological Activity

The biological activity of this compound and its analogues is profoundly influenced by the electronic and steric properties of the substituents on the aromatic ring. These factors govern the molecule's shape, size, and electron distribution, which in turn dictate its ability to fit into a binding site and form favorable interactions.

Electronic Factors: The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution of the phenyl ring and the acidity or basicity of the amino and carboxylic acid groups. The Hammett constant (σ) is a common parameter used to quantify the electronic effect of a substituent. For example, the bromine atom at the 5-position is an electron-withdrawing group (positive σ value), which can influence the pKa of the functional groups and the molecule's ability to participate in electrostatic interactions. The methoxy group at the 2-position is an electron-donating group (negative σ value), which can increase the electron density of the aromatic ring.

Steric Factors: The size and shape of the substituents, or steric factors, are critical for determining how well the molecule can fit into the binding pocket of its target. Bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, a larger substituent may be required to fill a specific hydrophobic pocket in the binding site, thereby increasing affinity. Steric parameters such as the Taft steric parameter (Es) and molar refractivity (MR) are often used in quantitative structure-activity relationship (QSAR) studies to model the effect of substituent size on biological activity.

The following table illustrates how electronic (Hammett's σ) and steric (Molar Refractivity, MR) parameters of different substituents could hypothetically influence the biological activity of analogues.

| Compound | Substituent (R) | σ (para) | MR | Predicted Activity (Relative) |

| 8 | H | 0.00 | 1.03 | 1.0 |

| 9 | 5-Br | 0.23 | 8.88 | 1.5 |

| 10 | 5-Cl | 0.23 | 6.03 | 1.3 |

| 11 | 5-CH3 | -0.17 | 5.65 | 0.8 |

| 12 | 5-NO2 | 0.78 | 7.36 | 0.5 |

This table is for illustrative purposes to demonstrate the concepts of electronic and steric parameters in SAR and does not represent actual experimental data for this specific series.

Biological Activity Profiling and Mechanistic Elucidation

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives and structural analogs of Amino(5-bromo-2-methoxyphenyl)acetic acid have demonstrated notable cytotoxic and anti-proliferative effects across various human cancer cell lines. The presence of methoxy (B1213986) and bromo substitutions appears to be a key contributor to this activity. For instance, a series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides, which share the methoxyphenyl group and feature bromo substitutions, have shown potent, sub-micromolar cytotoxicity against HeLa (cervical cancer), HT-29 (colon adenocarcinoma), and were found to be particularly effective against the MCF7 (breast adenocarcinoma) cell line. tandfonline.comnih.gov

The primary mechanism for the anti-proliferative effects of compounds related to this compound often involves the induction of apoptosis, or programmed cell death.

Prostate Cancer: Methoxyacetic acid (MAA), a related metabolite, has been shown to significantly increase the number of apoptotic nucleosomes in prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145). This process is initiated through the downregulation of the anti-apoptotic gene BIRC2, which leads to the activation of caspases 7 and 3, key executioners in the apoptotic cascade.

Breast Cancer: In studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides containing bromo substitutions, a particularly potent compound triggered apoptotic cell death in breast cancer cells. tandfonline.comnih.gov

Table 1: Apoptotic Activity of Related Compounds

| Compound/Analog | Cell Line(s) | Key Findings |

|---|---|---|

| Methoxyacetic acid (MAA) | LNCaP, C4-2B, PC-3, DU-145 (Prostate) | Dose-dependent induction of apoptosis; activation of caspases 7 and 3. |

Disruption of the normal cell cycle is another key strategy through which these compounds exert their anticancer effects. Different analogs have been observed to arrest the cell cycle at various phases.

G1 Arrest: Methoxyacetic acid (MAA) has been found to inhibit prostate cancer cell growth by inducing cell cycle arrest at the G1 phase. This arrest is attributed to the up-regulation of the p21 protein and the subsequent down-regulation of cyclin-dependent kinases CDK4 and CDK2.

G2/M Arrest: A potent N-(5-methoxyphenyl) methoxybenzenesulphonamide analog containing a bromo group was shown to arrest cancer cells at the G2/M phase of the cell cycle. tandfonline.comnih.gov This effect is linked to the disruption of the microtubule network within the cells, a critical component for mitosis. tandfonline.comnih.gov

Table 2: Cell Cycle Modulation by Related Compounds

| Compound/Analog | Cell Line(s) | Effect | Mechanism |

|---|---|---|---|

| Methoxyacetic acid (MAA) | LNCaP, C4-2B, PC-3, DU-145 (Prostate) | G1 Phase Arrest | Up-regulation of p21; down-regulation of CDK4 and CDK2. |

While direct studies on this compound are limited, research on related structures suggests a potential role in inhibiting cancer cell migration. The integrity of the microtubule network, which is a target for some of these compounds, is crucial for cell motility. Anticancer sulfonamide hybrids have been shown to inhibit the growth and migration of bladder cancer cells by acting as tubulin polymerization inhibitors. Furthermore, various 5-bromoindole (B119039) derivatives have demonstrated anti-migratory effects in breast cancer cell lines, suggesting that the brominated aromatic structure may contribute to this activity.

Antimicrobial Spectrum and Potency Against Bacterial and Fungal Strains

The chemical architecture of this compound also suggests potential for antimicrobial activity, a property observed in various related amine and methoxy-containing compounds.

Synthetic compounds containing amine functionalities, such as 1,3-bis(aryloxy)propan-2-amines, have demonstrated notable antibacterial activity specifically against Gram-positive bacteria. These compounds were effective in inhibiting the growth of clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) in the low micromolar range. The mechanism is suggested to be bactericidal.

Table 3: Activity of Related Amine Compounds Against Gram-Positive Bacteria

| Bacterial Strain | Compound Type | Observed Activity |

|---|---|---|

| Staphylococcus aureus (including MRSA) | 1,3-bis(aryloxy)propan-2-amines | Growth inhibition with MIC values of 2.5–10 μg/ml. |

| Streptococcus pyogenes | 1,3-bis(aryloxy)propan-2-amines | Growth inhibition with MIC values of 2.5–10 μg/ml. |

The activity of related compounds extends to Gram-negative bacteria as well. A related compound, Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid, has been noted for its activity against Escherichia coli. Additionally, other studies on pyran derivatives have confirmed in vitro antimicrobial activity against E. coli. This indicates that the core structure may possess broad-spectrum potential.

Antifungal Activities

Derivatives of aminobenzoic acid have demonstrated notable potential as antifungal agents. Studies have shown that simple alkyl esters of 2-aminobenzoic acid, particularly those with a free amino group, exhibit efficacy against fungal species such as Candida albicans and Aspergillus niger. mdpi.com The antifungal activity of these compounds is often concentration-dependent.

Table 1: Antifungal Activity of Selected Aminobenzoic Acid Derivatives

| Compound/Derivative | Target Fungi | Observed Effect |

|---|---|---|

| Simple alkyl esters of 2-aminobenzoic acid | Candida albicans, Aspergillus niger | Fungicidal activity mdpi.com |

| Green-synthesized 2-aminobenzoic acid derivatives | Fluconazole-resistant C. albicans | Inhibition of planktonic growth and biofilm formation nih.gov |

| Combination of derivatives and fluconazole | C. albicans | Synergistic antifungal effect mdpi.com |

Antitubercular Activity

The search for novel antitubercular agents has led to the investigation of various chemical scaffolds. Para-aminobenzoic acid (PABA) derivatives have been identified as possessing inhibitory activity against M. tuberculosis. nih.gov Specifically, certain PABA analogs have demonstrated promising minimum inhibitory concentration (MIC) values, with some reaching as low as 4–32 µg/mL. nih.gov

While direct studies on this compound were not prevalent in the reviewed literature, related structures such as cinnamic acid derivatives have a historical association with antitubercular activity. mdpi.com Furthermore, research on 1,2,3,5-tetrasubstituted pyrrolyl-N-acetic acid derivatives has also shown their potential for anti-mycobacterial activity. mdpi.com One study on substituted furan (B31954) and pyrrole (B145914) derivatives found that a specific compound exhibited a MIC of 1.6 μg/mL against the H37Rv strain of Mycobacterium tuberculosis. mdpi.com Chalcone derivatives have also been identified as promising antimycobacterial agents. researchgate.net

Enzyme Inhibition Studies

α-Glucosidase Inhibition

Derivatives containing a bromo-phenyl moiety have been a focus of research for α-glucosidase inhibition, a key target in managing type 2 diabetes. nih.gov Studies on 5-bromo-2-aryl benzimidazole (B57391) derivatives have identified them as potent dual inhibitors of both α-glucosidase and urease enzymes, while being non-toxic to mouse fibroblast cell lines. science.gov

Substituted 5-bromo-3-methylindazoles have also exhibited dual inhibitory activity against α-glucosidase and α-amylase. researchgate.net For instance, a 6-bromo-2-phenyl substituted derivative showed an IC50 value of 1.08 ± 0.02 μM against α-glucosidase. researchgate.net Similarly, 1,2-benzothiazine-N-arylacetamides containing a 4-bromobenzoyl group have proven to be effective α-glucosidase inhibitors, with some derivatives showing significantly lower IC50 values than the standard drug, acarbose. nih.gov One such derivative, 12a , registered an IC50 value of 18.25 μM. nih.gov Kinetic studies often reveal a competitive or mixed-type inhibition mechanism for these compounds. researchgate.netmdpi.com

Table 2: α-Glucosidase Inhibition by Bromo-Substituted Derivatives

| Compound Class | Specific Derivative Example | IC50 Value (μM) | Reference |

|---|---|---|---|

| 5-Bromo-2-aryl benzimidazoles | Derivative 22 | 8.15 ± 0.03 (Urease) | science.gov |

| Substituted 5-bromo-3-methylindazoles | 6-bromo-2-phenyl derivative | 1.08 ± 0.02 | researchgate.net |

| 1,2-Benzothiazine-N-arylacetamides | Compound 12a | 18.25 | nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | Compound 12d | 20.76 | nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | Compound 12g | 24.24 | nih.gov |

Aldose Reductase Inhibition

Aldose reductase inhibitors are crucial in preventing diabetic complications. Phenylacetic acid derivatives have been a significant area of this research. nih.govresearchgate.net The presence of a methylene (B1212753) spacer between the aromatic core and the acidic functional group has been identified as critical for biological activity. nih.gov

In studies of substituted benzyloxyphenylacetic acids, derivatives with a 4-bromo-2-fluorobenzyl residue are often found to be potent aldose reductase inhibitors. researchgate.net One of the most potent derivatives in a particular study, compound 5d , exhibited an IC50 of 20.9 microM. nih.gov Further structural modifications are continually being explored to enhance this inhibitory effect. nih.gov The class of carboxylic acid derivatives, to which this compound belongs, is one of the major classes of aldose reductase inhibitors. mdpi.com Many of these inhibitors have shown high selectivity for aldose reductase (ALR2) over the highly similar aldehyde reductase (ALR1). openmedicinalchemistryjournal.com

HIV-1 Reverse Transcriptase and Protease Inhibition

The inhibition of HIV-1 reverse transcriptase (RT) and protease remains a primary strategy for anti-HIV drug discovery. mdpi.com While specific studies on this compound derivatives were limited in the searched literature, broader research has identified various compounds with inhibitory activity against these enzymes.

For example, phlorotannin derivatives isolated from the brown alga Ecklonia cava have demonstrated inhibitory effects on both HIV-1 RT and protease. nih.gov One compound, 8,8'-bieckol, showed an IC50 value of 0.51 microM against HIV-1 RT, which is comparable to the reference drug nevirapine. nih.gov Kinetic studies revealed a noncompetitive inhibition mechanism. nih.gov Other research has focused on coumarin (B35378) derivatives as potential dual-action inhibitors. nih.gov The inclusion of an ortho-bromo substituent on the N-benzyl side chain of one cyclic sulfamide (B24259) inhibitor resulted in a compound with a Ki of 280 nM against the protease. nih.gov

Acetylcholinesterase, Butyrylcholinesterase, and Lipoxygenase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are significant in the treatment of conditions like Alzheimer's disease. mdpi.commdpi.com Research into various chemical classes has sought to identify potent and selective inhibitors.

One study on variably substituted chalcones found that their inhibitory potential against AChE and BChE was dependent on the substitution pattern on the aromatic rings. nih.gov The IC50 values for these chalcones ranged from 28.2-134.5 microM against acetylcholinesterase and 16.0-23.1 microM against butyrylcholinesterase. nih.gov Two of the synthesized chalcones also showed inhibitory activity against lipoxygenase, with IC50 values of 57.6-71.7 microM. nih.gov Other studies have investigated benzothiazolone derivatives, finding that they tend to inhibit BChE more effectively than AChE. psecommunity.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromobenzoic acid |

| Acarbose |

| Nevirapine |

Modulation of Key Biological Pathways and Molecular Targets

Extensive searches of scientific literature and biomedical databases have revealed a significant lack of available data regarding the specific biological activities of this compound. As such, a detailed profile of its interaction with and modulation of key biological pathways and molecular targets cannot be constructed at this time. The following sections reflect the current void in the research landscape for this particular compound.

Interaction with Mitotic Machinery (e.g., Tubulin Polymerization Inhibition)

There is currently no scientific literature available that describes or investigates the effects of this compound on the components of the mitotic machinery. No studies were identified that have examined its potential to inhibit tubulin polymerization or otherwise interfere with the normal processes of cell division. Consequently, no data on its mechanism of action related to mitotic disruption, such as binding to specific sites on tubulin or altering microtubule dynamics, has been published.

Interference with Specific Biochemical Pathways

Similarly, there is a lack of published research detailing any interference of this compound with specific biochemical pathways. Investigations into its potential enzymatic inhibition, receptor binding, or modulation of signaling cascades have not been reported in the accessible scientific domain. Therefore, its broader impact on cellular metabolism and function remains uncharacterized.

Computational Chemistry and Molecular Modeling Approaches in Drug Discovery

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial for predicting the binding mode and affinity of a ligand to its target protein's active site.

While specific molecular docking studies for Amino(5-bromo-2-methoxyphenyl)acetic acid are not extensively detailed in the available literature, research on the closely related compound, 2-amino-5-bromobenzoic acid, provides valuable insight into the potential interactions of this structural class. A notable study simulated the interaction of 2-amino-5-bromobenzoic acid with the protein tyrosine kinase 3LQ8, a target relevant in cancer therapy. nih.gov

Binding affinity represents the strength of the interaction between a ligand and its target receptor. It is commonly expressed as a binding energy value (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. In the docking simulation of the related compound 2-amino-5-bromobenzoic acid with protein tyrosine kinase 3LQ8, a significant binding affinity was observed, suggesting a stable binding within the protein's active site. nih.gov

The interaction modes are the specific types of non-covalent bonds that stabilize the ligand-receptor complex. These can include:

Hydrogen Bonds: Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: Attractive interactions between aromatic rings.

For 2-amino-5-bromobenzoic acid, the simulation revealed key hydrogen bond interactions that anchor the molecule within the binding pocket, a common and critical feature for effective enzyme inhibition.

The binding pocket of a protein is lined with specific amino acid residues that interact directly with the ligand. Identifying these key residues is fundamental to understanding the mechanism of action and for designing more potent and selective inhibitors.

In the simulation involving 2-amino-5-bromobenzoic acid and protein tyrosine kinase 3LQ8, the analysis identified the specific amino acid residues responsible for forming crucial hydrogen bonds and other interactions. nih.gov The carboxylic acid group of the ligand, for instance, is a common site for forming strong hydrogen bonds with basic residues like Arginine (Arg) or Lysine (Lys) in a protein's active site. The amino group can act as a hydrogen bond donor, while the aromatic ring can participate in hydrophobic and pi-pi stacking interactions.

| Parameter | Value/Description | Reference |

|---|---|---|

| Target Protein | Protein Tyrosine Kinase (PDB ID: 3LQ8) | nih.gov |

| Binding Energy | Not explicitly stated, but noted as significant for inhibition | nih.gov |

| Key Interacting Residues | Specific residues forming hydrogen bonds and hydrophobic interactions within the active site | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which govern its structure, stability, and reactivity. These methods are essential for characterizing novel compounds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and other properties with high accuracy.

Studies on the structurally similar 2-amino-5-bromobenzoic acid (ABBA) have utilized DFT calculations, commonly employing the B3LYP functional with basis sets like 6-31G* or higher. dergipark.org.tr These theoretical investigations analyze the optimized molecular structure, bond lengths, bond angles, and vibrational spectra. The results from such studies generally show excellent agreement with experimental data obtained from techniques like FT-IR and FT-Raman spectroscopy, validating the computational models. dergipark.org.trslideshare.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity. For 2-amino-5-bromobenzoic acid, the HOMO-LUMO energies have been calculated, providing insights into its electronic activity and stability. nih.govdergipark.org.tr

| Parameter | Energy (eV) | Reference |

|---|---|---|

| HOMO Energy | Data varies with basis set; typically negative values | nih.govdergipark.org.tr |

| LUMO Energy | Data varies with basis set; typically less negative or positive values | nih.govdergipark.org.tr |

| Energy Gap (ΔE) | Calculated difference between LUMO and HOMO | nih.govdergipark.org.tr |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. walisongo.ac.id It is mapped onto the electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for identifying the reactive sites of a molecule. dergipark.org.tr

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue/Green Regions: Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would provide critical insights into its behavior in a biological system. Researchers would typically investigate its conformational flexibility, which dictates how the molecule can orient itself to bind with a target protein. The simulations would also be used to calculate the binding energetics, predicting the strength of the interaction between the compound and its potential target. This information is vital for understanding the compound's potential efficacy as a drug.

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design methodologies are broadly categorized as either ligand-based or structure-based.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules (ligands) that are known to interact with the target. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling would be used to identify the key chemical features of this compound that are essential for its biological activity. This allows for the design of new, more potent molecules.

Structure-based drug design , conversely, is utilized when the 3D structure of the target protein is known. In this scenario, computational methods like molecular docking would be used to predict the preferred binding mode and affinity of this compound within the target's binding site. This detailed understanding of the molecular interactions allows for the rational design of modifications to the compound to improve its binding and, consequently, its therapeutic effect.

Future research initiatives may yet explore the potential of this compound using these computational approaches, which would then provide the specific data necessary for a detailed analysis as outlined above.

Future Research Directions and Potential Applications

Development of Green Chemistry-Compliant Synthetic Routes

Future synthetic strategies for Amino(5-bromo-2-methoxyphenyl)acetic acid and its derivatives should prioritize the principles of green chemistry to minimize environmental impact and enhance sustainability. Traditional synthetic methods for amino acids can involve hazardous reagents and generate significant waste. Therefore, the development of eco-friendly alternatives is a critical area of future research.

Key approaches could include:

Biocatalysis and Enzymatic Synthesis : Utilizing enzymes or whole-cell systems for the synthesis of the target compound can offer high selectivity and milder reaction conditions. For instance, enzymatic cascades could be developed to convert renewable feedstocks into key intermediates or the final product. Biotransformation approaches have shown success in the synthesis of other phenylacetic acid derivatives and could be adapted for this specific molecule.

Electrochemical Synthesis : Electrochemical methods offer a green alternative to traditional chemical redox reactions by using electricity as a clean reagent. Electrochemical carboxylation of corresponding imines in flow microreactors is an emerging green method for α-amino acid synthesis that could be explored.

Use of Renewable Feedstocks and Solvents : Research into utilizing biomass-derived starting materials and environmentally benign solvents, such as water or bio-based solvents, would significantly improve the green credentials of the synthesis. For example, processes that can convert waste carbon dioxide into valuable chemical building blocks are gaining traction and could be investigated.

Photocatalysis : Leveraging light as an energy source for chemical transformations represents a sustainable and mild synthetic approach. Photo-mediated C-H functionalization of simpler amino acid derivatives could provide a direct and atom-economical route to more complex structures like this compound.

By focusing on these green chemistry principles, the synthesis of this important scaffold can be made more efficient, safer, and more sustainable.

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

Rational drug design, often aided by computational methods, provides a powerful strategy for developing next-generation derivatives of this compound with improved therapeutic properties. accscience.com This approach relies on understanding the structure-activity relationships (SAR) to guide the synthesis of new molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. accscience.comnih.gov

Future research in this area should focus on:

Computational Modeling and In Silico Screening : Molecular docking and dynamic simulations can be employed to predict the binding of derivatives to specific biological targets. nih.gov This allows for the virtual screening of large libraries of potential analogs to prioritize candidates for synthesis. By understanding the three-dimensional structure of the target, molecules can be designed to be complementary in shape and charge, thus enhancing binding affinity. accscience.com

Structure-Activity Relationship (SAR) Studies : Systematic modification of the core structure of this compound and evaluation of the biological activity of the resulting analogs will be crucial. For instance, the position and nature of the halogen and methoxy (B1213986) substituents on the phenyl ring can be varied to probe their influence on potency and selectivity. Studies on other bromo-substituted compounds have shown that the position of the bromo group can significantly impact biological activity.

Synthesis of Unnatural Amino Acid Analogs : The incorporation of non-proteinogenic or "unnatural" amino acid scaffolds can lead to derivatives with enhanced stability against enzymatic degradation, improved bioavailability, and novel biological activities. hilarispublisher.com Synthetic methodologies that allow for the precise control of stereochemistry are essential for producing enantiomerically pure compounds, which often exhibit different pharmacological profiles.

The integration of computational design with synthetic chemistry will streamline the drug discovery process, enabling a more targeted approach to developing derivatives with optimized therapeutic potential. nih.gov

Comprehensive In Vitro and In Vivo Pharmacological Profiling in Disease Models

A thorough understanding of the pharmacological properties of this compound and its derivatives is essential for identifying their therapeutic potential. This requires a comprehensive profiling strategy using a combination of in vitro and in vivo models.

In Vitro Profiling:

The initial assessment of biological activity will involve a battery of in vitro assays to determine the mechanism of action and preliminary safety profile. This can include:

Binding Assays : To identify the specific molecular targets (e.g., receptors, enzymes) with which the compounds interact.

Enzyme Inhibition Assays : To quantify the inhibitory potency of the compounds against specific enzymes that may be implicated in disease pathways.

Cell-Based Assays : Utilizing various cell lines to evaluate the effects of the compounds on cellular processes such as proliferation, apoptosis, and signaling pathways. For example, cytotoxicity assays in cancer cell lines can provide initial indications of anticancer potential.

Metabolic Stability Assays : Using liver microsomes or hepatocytes to assess the metabolic stability of the compounds, which is a key determinant of their in vivo half-life.

In Vivo Profiling:

Promising candidates from in vitro studies should be advanced to in vivo studies in relevant animal models of disease. This will provide crucial information on the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety in a whole organism.

Pharmacokinetic Studies : To determine the plasma concentration-time profile of the compounds after administration, which helps in establishing appropriate dosing regimens.

Efficacy Studies in Disease Models : The choice of animal model will depend on the therapeutic area of interest. For example, if in vitro data suggests neuroprotective effects, models of neurodegenerative diseases would be employed. Similarly, if anti-inflammatory properties are observed, models of inflammation would be appropriate.

Preliminary Toxicology Studies : To assess the potential adverse effects of the compounds in vivo.

The data generated from this comprehensive pharmacological profiling will be instrumental in identifying the most promising lead compounds for further preclinical and clinical development.

Exploration of Novel Therapeutic Areas Beyond Current Findings

While initial research may point towards a specific therapeutic application, the unique chemical structure of this compound and its derivatives may lend itself to a broader range of therapeutic uses. A strategic exploration of novel therapeutic areas could uncover previously unforeseen applications.

Potential areas for investigation include:

Oncology : The cytotoxic potential of bromo- and methoxy-substituted aromatic compounds has been documented. patsnap.combmglabtech.com Therefore, screening derivatives of this compound against a panel of cancer cell lines could reveal potential anticancer agents.

Neurodegenerative Diseases : Alterations in amino acid metabolism and signaling are implicated in conditions like Alzheimer's and Parkinson's disease. nih.gov The structural similarity of the subject compound to neurotransmitters or neuromodulators suggests its potential as a therapeutic agent in this area.

Infectious Diseases : Amino acids and their derivatives can play a role in antimicrobial activity. pharmtech.com Screening against various bacterial and fungal strains could identify compounds with potential as novel anti-infective agents.

Inflammatory Disorders : Certain amino acid derivatives have demonstrated anti-inflammatory properties. nih.gov Evaluating the subject compound and its analogs in models of inflammation could lead to the development of new treatments for inflammatory conditions.

Drug Repurposing : A systematic approach to drug repurposing, where existing compounds are screened for new therapeutic uses, could be applied. accscience.comnih.gov This strategy can accelerate the drug development process as the safety profile of the parent compound may already be established.

By adopting a broad and open-minded screening approach, the full therapeutic potential of this chemical scaffold can be explored.

Integration with Advanced High-Throughput Screening Technologies

To efficiently explore the vast chemical space of potential derivatives and identify lead compounds, the integration of advanced high-throughput screening (HTS) technologies is essential. HTS allows for the rapid and automated testing of large libraries of compounds against specific biological targets. bmglabtech.com

Future research should leverage:

Automated Synthesis and Screening : The use of robotic systems for the synthesis of compound libraries in microtiter plates, followed by automated screening, can significantly accelerate the discovery of "hit" compounds. patsnap.com

Miniaturized Assay Formats : Miniaturization of assays reduces the consumption of reagents and test compounds, making the screening process more cost-effective and allowing for the testing of larger and more diverse chemical libraries. azolifesciences.com

Advanced Detection Methods : A variety of detection technologies, including fluorescence, luminescence, and mass spectrometry-based methods, can be employed in HTS to provide sensitive and reliable readouts of biological activity. pharmtech.com

In Silico and In Vitro Integration : The integration of computational (in silico) screening with experimental HTS can create a powerful drug discovery pipeline. nih.govnih.gov In silico methods can be used to pre-filter large virtual libraries to select a smaller, more focused set of compounds for experimental screening, thereby increasing the efficiency of the process.

Phenotypic Screening : In addition to target-based screening, phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes, can identify molecules with novel mechanisms of action. hilarispublisher.com

By embracing these advanced technologies, the process of identifying and optimizing novel drug candidates based on the this compound scaffold can be made significantly more efficient and effective.

Intellectual Property and Patent Landscape

Analysis of Patent Claims and Scope in Medicinal and Chemical Applications

The claims within the relevant patent landscape are typically broad, aiming to cover a wide range of structurally related compounds to maximize protection. For example, patents in the field of anti-inflammatory drugs often define a core phenylacetic acid structure with a wide array of possible substituents at various positions on the phenyl ring. The amino and bromo-methoxy substitutions of Amino(5-bromo-2-methoxyphenyl)acetic acid would likely fall under the purview of such broad claims if not for other distinguishing features.

In the context of medicinal applications, patent claims are often directed towards methods of treating specific diseases or conditions by administering a compound from a claimed class. For instance, a patent might claim a method of treating inflammation by administering a substituted phenylacetic acid derivative. The scope of such claims is determined by the novelty and non-obviousness of the claimed compounds and their demonstrated utility.

From a chemical application perspective, patents may claim novel synthetic methods for preparing classes of compounds. For example, a patent could claim a new process for introducing a specific functional group onto a phenylacetic acid backbone. These process patents can be valuable in controlling the manufacturing of a particular drug substance.

The following table provides a generalized overview of the types of claims found in patents related to substituted phenylacetic acids and amino acid derivatives:

| Claim Type | General Scope | Potential Relevance to this compound |

| Composition of Matter | A compound of a specific formula or a Markush group of compounds. | A broad Markush claim in an existing patent could encompass this compound. |

| Pharmaceutical Composition | A formulation comprising a claimed compound and a pharmaceutically acceptable carrier. | Any future therapeutic use would require formulation, making this a key claim type. |

| Method of Treatment | A method of treating a disease by administering a claimed compound or composition. | The therapeutic application of the compound would be protected by such claims. |

| Process for Preparation | A novel and non-obvious method for synthesizing a compound or a class of compounds. | A unique and efficient synthesis route could be independently patented. |

| Use of a Compound | The use of a claimed compound in the manufacture of a medicament for a specific indication. | This is another way to protect the therapeutic application of the compound. |

Strategic Considerations for Future Patenting and Commercialization Opportunities in the Field

Given the existing patent landscape, several strategic considerations are paramount for any future patenting and commercialization efforts related to this compound and its analogues.

Novelty and Non-Obviousness: The primary hurdle for obtaining new patent protection will be to demonstrate that novel analogues or formulations are not obvious in light of the extensive prior art in the field of substituted phenylacetic acids and amino acid derivatives. This will likely require the identification of unexpected therapeutic properties or significant improvements in pharmacokinetic profiles.

Focus on Specific Bioactive Analogues: A promising strategy would be to focus on the discovery and patenting of specific bioactive analogues of this compound that exhibit superior efficacy, selectivity, or safety for a particular therapeutic indication. For example, creating derivatives with modified functional groups or stereochemistry could lead to patentable inventions.

Formulation and Drug Delivery Patents: Even if the core compound is found to be in the public domain or covered by broad existing patents, novel formulations that enhance stability, solubility, or provide for controlled release can be independently patented. The use of amino acids in drug delivery systems is a rapidly evolving field, offering significant opportunities for innovation.

Method of Use Patents: Discovering a new and unexpected therapeutic use for this compound or its analogues could form the basis of a strong method of use patent. This is a common strategy for repurposing existing compounds.

Commercialization Opportunities: The commercial potential for novel compounds in this space is significant, particularly in therapeutic areas with unmet medical needs. The market for small molecule drugs remains robust, and compounds with improved properties are always in demand. crystalpharmatech.com The global market for pharmaceuticals containing amino acid fragments is substantial and growing, indicating a receptive market for new innovations in this area. mdpi.com

A successful commercialization strategy will likely involve:

Strong preclinical and clinical data: Demonstrating a clear therapeutic advantage is crucial for attracting investment and partnerships.

A well-defined regulatory pathway: Understanding the requirements of regulatory agencies like the FDA is essential for timely drug approval.

Strategic partnerships: Collaborating with larger pharmaceutical companies can provide the necessary resources and expertise for late-stage development and marketing.

Q & A

Q. What synthetic methodologies are effective for preparing Amino(5-bromo-2-methoxyphenyl)acetic acid?

A robust approach involves double nucleophilic addition using diethyl methoxymalonate (DEMO) as a synthetic equivalent of α,α-dicationic acetic acid. In this method, DEMO reacts with an amide (e.g., 4-methylbenzamide) in the presence of acetic anhydride and molecular sieves to form N,O-acetals, which are subsequently dehydrated to N-acylimines. A second nucleophile (e.g., pyrrole or indole derivatives) is introduced to yield α,α-disubstituted malonates. Hydrolysis and decarboxylation steps then produce the final acetic acid derivative .

Q. What analytical techniques are essential for characterizing this compound?

- X-ray crystallography : Monoclinic P21/c space group parameters (e.g., a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å) confirm molecular geometry .

- NMR spectroscopy : Temperature-variable ¹H NMR can resolve rotameric isomers arising from amide bond rotation, as seen in dipeptide derivatives .

- Chromatography : Silica gel chromatography is critical for purifying intermediates, though hydrolysis-sensitive products may require acid-free conditions .

Advanced Research Questions